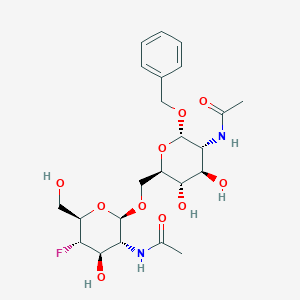
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoro-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoro-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside is a synthetic compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoro-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside typically involves multiple steps, including the protection of hydroxyl groups, glycosylation reactions, and deprotection steps. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and scalable purification techniques.
化学反应分析
Types of Reactions
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoro-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying glycosylation processes in cells.
Medicine: It could be investigated for its potential therapeutic properties, such as antiviral or antibacterial activity.
Industry: It might be used in the development of new materials or as a component in biochemical assays.
作用机制
The mechanism of action of Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoro-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside involves its interaction with specific molecular targets. These targets could include enzymes involved in glycosylation, cell surface receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Benzyl 2-acetamido-2-deoxy-a-D-glucopyranoside: Lacks the additional glycosyl group and fluorine atom.
Benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside: Similar structure but without the fluorine atom.
Uniqueness
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoro-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside is unique due to the presence of the fluorine atom and the specific glycosylation pattern
属性
分子式 |
C23H33FN2O10 |
|---|---|
分子量 |
516.5 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-5-fluoro-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-dihydroxy-2-phenylmethoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C23H33FN2O10/c1-11(28)25-17-20(31)16(24)14(8-27)35-22(17)34-10-15-19(30)21(32)18(26-12(2)29)23(36-15)33-9-13-6-4-3-5-7-13/h3-7,14-23,27,30-32H,8-10H2,1-2H3,(H,25,28)(H,26,29)/t14-,15-,16-,17-,18-,19-,20+,21-,22-,23+/m1/s1 |
InChI 键 |
POYIBRAGZANVDT-PEMJVJPQSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)NC(=O)C)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC3C(C(C(C(O3)CO)F)O)NC(=O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




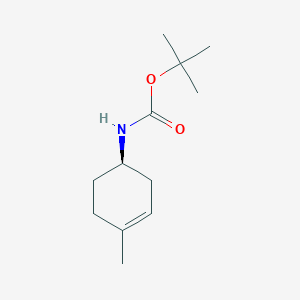
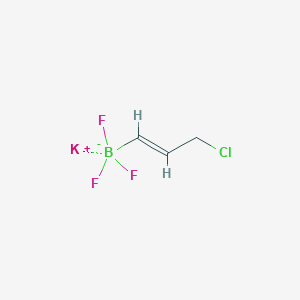

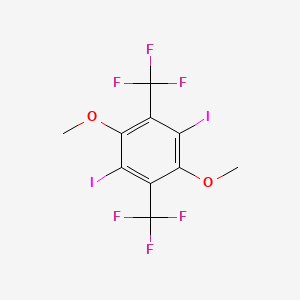
![8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine](/img/structure/B12840149.png)


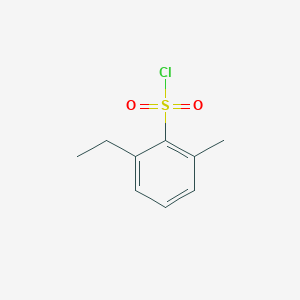
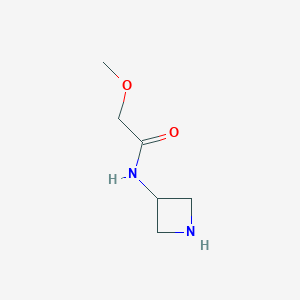

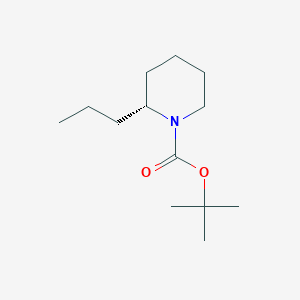
![Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12840194.png)
